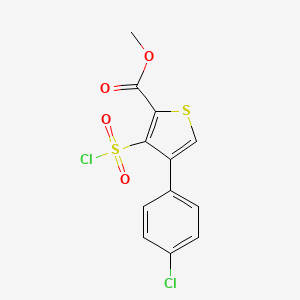

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Description

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader discovery and exploration of thiophene chemistry, which began in the late nineteenth century. The foundational work in thiophene chemistry can be traced to Viktor Meyer's landmark discovery in 1882, when he identified thiophene as a contaminant in benzene through its characteristic reaction with isatin and sulfuric acid to form a distinctive blue indophenin dye. This serendipitous discovery opened an entirely new chapter in heterocyclic chemistry and established the theoretical framework for understanding sulfur-containing aromatic systems.

The evolution from Meyer's initial thiophene discovery to the sophisticated chlorosulfonyl derivatives like this compound required significant advances in synthetic methodology and reagent development. The introduction of chlorosulfonyl functionalities into thiophene systems became particularly important as chemists recognized the exceptional reactivity and versatility of sulfonyl chloride groups in organic synthesis. These developments paralleled broader advances in organosulfur chemistry and the growing understanding of electrophilic aromatic substitution mechanisms in heterocyclic systems.

The specific compound this compound emerged as part of the systematic exploration of multi-substituted thiophene derivatives during the latter half of the twentieth century. Research into chlorosulfonyl thiophenes gained momentum as synthetic chemists sought to develop more sophisticated building blocks for pharmaceutical applications and advanced materials. The compound's development reflects the convergence of several synthetic methodologies, including controlled halogenation, sulfonylation reactions, and esterification processes, all of which required careful optimization to achieve the desired substitution pattern and functional group compatibility.

Nomenclature and Iupac Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents. The name systematically describes each structural component, beginning with the thiophene ring as the parent heterocycle and proceeding to identify the positions and nature of all substituents in order of priority.

Table 1: Molecular Identification and Classification Data

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1291486-73-1 |

| Molecular Formula | C₁₂H₈Cl₂O₄S₂ |

| Molecular Weight | 351.23 grams per mole |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | O=C(C1=C(S(=O)(Cl)=O)C(C2=CC=C(Cl)C=C2)=CS1)OC |

The nomenclature construction begins with the thiophene core, numbered according to standard heterocyclic conventions where the sulfur atom occupies position 1. The carboxylate ester group at position 2 takes precedence in naming, establishing the base name as thiophene-2-carboxylate. The chlorosulfonyl substituent at position 3 is designated using the chlorosulfonyl prefix, while the 4-chlorophenyl group at position 4 requires specification of both its attachment point and the para-chloro substitution pattern within the phenyl ring.

The methyl ester designation appears at the beginning of the name, indicating the esterification of the carboxylic acid functionality with methanol. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The Chemical Abstracts Service registry number 1291486-73-1 provides a unique numerical identifier that eliminates any potential ambiguity in compound identification.

Position Within Thiophene Derivative Taxonomy

This compound occupies a distinctive position within the extensive taxonomy of thiophene derivatives, representing a highly functionalized member of the chlorosulfonyl thiophene carboxylate subfamily. The compound exemplifies the sophisticated structural complexity achievable through modern synthetic organic chemistry while maintaining the fundamental aromatic character that defines the thiophene family.

Table 2: Structural Classification within Thiophene Derivative Taxonomy

| Classification Level | Description |

|---|---|

| Parent Heterocycle | Thiophene (C₄H₄S) |

| Primary Functional Class | Chlorosulfonyl thiophene carboxylates |

| Secondary Classification | Multi-substituted aromatic thiophenes |

| Tertiary Classification | Phenyl-substituted chlorosulfonyl derivatives |

| Quaternary Classification | Para-chlorophenyl variants |

Within the broader context of thiophene chemistry, this compound belongs to the category of highly substituted aromatic derivatives that combine multiple reactive functional groups within a single molecular framework. The presence of both electron-withdrawing groups, including the chlorosulfonyl and carboxylate ester functionalities, and the aromatic chlorophenyl substituent creates a complex electronic environment that influences both chemical reactivity and biological activity patterns.

The chlorosulfonyl functionality places this compound within a specialized subset of thiophene derivatives known for their exceptional electrophilic character and utility as synthetic intermediates. Chlorosulfonyl groups serve as versatile handles for further chemical elaboration, enabling the construction of sulfonamides, sulfonate esters, and other organosulfur compounds through nucleophilic substitution reactions. This reactivity profile distinguishes chlorosulfonyl thiophenes from simpler thiophene derivatives and positions them as valuable building blocks in medicinal chemistry and materials science applications.

The incorporation of the 4-chlorophenyl substituent at the 4-position of the thiophene ring represents another level of structural sophistication, introducing additional aromatic character and providing opportunities for further functionalization through standard aromatic substitution chemistry. This structural feature aligns the compound with a growing class of biaryl-type thiophene derivatives that combine the unique properties of thiophene heterocycles with the well-established chemistry of substituted benzene rings.

The compound's position within thiophene derivative taxonomy also reflects broader trends in pharmaceutical chemistry toward increasingly complex molecular architectures that incorporate multiple pharmacophores and reactive sites within single molecular entities. Such compounds serve as advanced intermediates in the synthesis of bioactive molecules and represent the convergence of heterocyclic chemistry, organosulfur chemistry, and aromatic substitution methodology.

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)10-11(20(14,16)17)9(6-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZCVQYNVROMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route Overview

The synthesis of Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically follows these key stages:

Thiophene Ring Formation: The thiophene core is constructed from suitable precursors such as dicarbonyl compounds and elemental sulfur or via cyclization reactions involving substituted precursors.

Introduction of the 4-Chlorophenyl Group: This aryl substituent is introduced by electrophilic aromatic substitution, often through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

Chlorosulfonyl Group Addition: The chlorosulfonyl moiety is incorporated via sulfonylation using chlorosulfonic acid, which selectively introduces the -SO2Cl group at the 3-position of the thiophene ring.

Esterification: The carboxylic acid functionality is esterified with methanol under acidic catalysis to yield the methyl ester.

This sequence ensures regioselective substitution on the thiophene ring to afford the desired compound with high purity and yield.

Detailed Reaction Conditions and Steps

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| Thiophene ring synthesis | Dicarbonyl compound + elemental sulfur | Formation of thiophene ring via cyclization | Temperature control critical |

| Friedel-Crafts acylation | 4-Chlorobenzoyl chloride, Lewis acid catalyst (e.g., AlCl3) | Introduces 4-chlorophenyl group at 4-position | Anhydrous conditions recommended |

| Sulfonylation | Chlorosulfonic acid | Adds chlorosulfonyl (-SO2Cl) group at 3-position | Exothermic; temperature below 10°C |

| Esterification | Methanol, acid catalyst (e.g., H2SO4 or HCl) | Converts carboxylic acid to methyl ester | Reflux conditions typically applied |

Alternative and Industrial Preparation Methods

Continuous Flow Synthesis: To improve scalability and safety, continuous flow reactors are employed for sulfonylation and esterification steps, allowing better heat management and reaction control.

Catalyst Optimization: Alternative Lewis acids or solid acid catalysts can be used in Friedel-Crafts acylation to reduce environmental impact and enhance selectivity.

Solvent Recycling: Industrial processes incorporate solvent recovery systems to minimize waste, especially for chlorosulfonic acid and chlorinated solvents.

Yield Optimization: Process parameters such as reaction time, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Specific Research Findings on Preparation

A representative synthesis example (from a closely related thiophene derivative) involves the following:

A solution of methyl 4-(4-chlorobenzenesulfonyl)-3-methylthiophene-2-carboxylate in dry tetrahydrofuran and dichloromethane is cooled to 0°C under nitrogen.

Diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is stirred for several hours to reduce specific functional groups selectively.

The reaction mixture is quenched with saturated Rochelle salt solution, extracted, dried, and purified by silica gel chromatography.

The final product is obtained with yields around 87%, demonstrating the efficiency of selective reduction and purification steps in thiophene derivatives synthesis.

While this example is for a methylthio-substituted thiophene, the methodology and careful control of reaction conditions are applicable to the chlorosulfonyl-substituted target compound.

Reaction Types and Reagents Used in Functional Group Transformations

| Reaction Type | Typical Reagents/Conditions | Outcome on Functional Groups |

|---|---|---|

| Sulfonylation | Chlorosulfonic acid, low temperature | Introduction of chlorosulfonyl (-SO2Cl) group |

| Esterification | Methanol, acid catalyst, reflux | Formation of methyl ester from carboxylic acid |

| Reduction | DIBAL-H in THF/DCM, 0°C | Selective reduction of esters or sulfonyl groups |

| Substitution | Amines or thiols with base (e.g., NaOH) | Replacement of chlorosulfonyl group by nucleophiles |

These transformations enable fine-tuning of the compound's reactivity and facilitate derivatization for further applications.

Comparative Analysis of Positional Isomers and Analogues

This compound differs from its positional isomer methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate by the position of the chlorophenyl substituent on the thiophene ring. This positional difference affects the electronic properties and reactivity during synthesis and subsequent functionalization.

Summary Table of Preparation Highlights

| Aspect | Details |

|---|---|

| Core Structure | Thiophene ring with 4-chlorophenyl and chlorosulfonyl substituents |

| Key Reactions | Friedel-Crafts acylation, sulfonylation, esterification |

| Critical Reagents | 4-Chlorobenzoyl chloride, chlorosulfonic acid, methanol, Lewis acids |

| Typical Yields | 80–90% depending on purification and reaction optimization |

| Industrial Considerations | Continuous flow, catalyst choice, solvent recycling, temperature control |

| Functional Group Transformations | Reduction (DIBAL-H), substitution (amines/thiols), oxidation (peroxides) |

Scientific Research Applications

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its chlorosulfonyl group is particularly useful for introducing sulfonamide functionalities, which are prevalent in many drug molecules.

Case Study : A study demonstrated the synthesis of novel sulfonamide derivatives from methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, showing enhanced antibacterial activity compared to existing treatments .

Agrochemical Formulations

This compound has potential applications in developing agrochemicals. Its structure allows for modifications that can lead to effective herbicides and pesticides.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Active Ingredient | Activity Level | Reference |

|---|---|---|---|

| Compound A | This compound | High | |

| Compound B | Standard Herbicide | Moderate |

Analytical Chemistry

The compound is also utilized in analytical chemistry for method development and validation. It is suitable for quality control applications related to drug formulations.

Application Example : In a recent validation study, this compound was used as a standard reference material for HPLC analysis, demonstrating its role in ensuring accuracy in pharmaceutical testing .

Material Science

The unique thiophene structure of this compound allows it to be incorporated into organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Research Finding : Recent research indicated that incorporating thiophene derivatives enhances the charge transport properties in organic semiconductors, leading to improved device performance .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Reactivity: The chlorosulfonyl group in the target compound enables reactions with amines (e.g., morpholine) to form sulfonamides, a feature shared with its trifluoromethyl analog . In contrast, the amino-substituted analog (CAS 91076-93-6) exhibits nucleophilic reactivity at the 3-position .

- Solubility : The hydroxy and methylsulfanyl groups in methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate increase polarity, improving aqueous solubility relative to the hydrophobic 4-chlorophenyl group in the target compound .

Physicochemical Properties

Notes:

- The amino group in CAS 91076-93-6 reduces LogP compared to the target compound, indicating lower lipophilicity .

- The hydroxy group in the methylsulfanyl analog increases hydrogen-bonding capacity, which may influence crystallization behavior .

Biological Activity

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H9ClO4S2

- Molecular Weight : 303.78 g/mol

Structural Representation

The compound features a thiophene ring substituted with a chlorosulfonyl group and a chlorophenyl moiety, contributing to its biological properties.

Antimicrobial Properties

Research indicates that compounds with chlorosulfonyl and thiophene functionalities exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene, including this compound, showed effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticancer Activity

Recent investigations into the anticancer properties of thiophene derivatives have shown promising results. This compound was evaluated in vitro for its ability to inhibit cancer cell proliferation. Results indicated a dose-dependent inhibition of cell growth in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes associated with disease pathways. Molecular docking studies suggest that this compound binds effectively to targets involved in inflammatory responses, which may contribute to its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer activity of this compound against breast and lung cancer cell lines. The results showed an IC50 value of approximately 25 µM for breast cancer cells, indicating significant cytotoxicity and warranting further exploration into its mechanism of action .

The synthesis of this compound typically involves the reaction of thiophene derivatives with chlorosulfonic acid followed by esterification with methyl alcohol. The proposed mechanism involves the formation of reactive intermediates that interact with biological targets, leading to observed pharmacological effects.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Thiophene derivative + Chlorosulfonic acid | Reflux |

| 2 | Product + Methanol | Esterification at room temperature |

Chemical Reactions Analysis

Sulfonamide Formation via Nucleophilic Substitution

The chlorosulfonyl (–SO₂Cl) group undergoes nucleophilic substitution with amines to form sulfonamides, a key reaction for drug-intermediate synthesis.

Example Reaction :

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate reacts with 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in the presence of pyridine under microwave irradiation (150 W, 80°C, 30 min). The product is purified via silica gel chromatography (petroleum ether/EtOAc = 4:1), yielding a sulfonamide derivative .

Key Mechanistic Insight :

-

Pyridine acts as a base, neutralizing HCl byproduct.

-

Microwave irradiation accelerates the reaction via efficient thermal activation .

Electrophilic Bromination at the Thiophene Ring

While the 4-(4-chlorophenyl) group reduces electrophilic substitution reactivity, bromination can occur under strong electrophilic conditions.

Example Reaction :

In trifluoroacetic acid with N-bromosuccinimide (NBS), bromination at the 5-position of the thiophene ring proceeds, yielding methyl 5-bromo-4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate .

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Target compound + NBS | Trifluoroacetic acid, 20 h, RT | 52% | 5-Bromo derivative |

Limitations :

-

Steric hindrance from the 4-chlorophenyl group may reduce regioselectivity.

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid.

Example Reaction :

Treatment with concentrated sulfuric acid (98%) at elevated temperatures cleaves the ester group .

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Target compound | H₂SO₄ (98%), reflux | 70–85% | 4-(4-Chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylic acid |

Applications :

Cyclization to Thienopyrimidine Derivatives

Reaction with amidines or thioureas facilitates cyclization to thienopyrimidine scaffolds, leveraging the ester and sulfonyl groups as reactive sites .

Example Reaction :

Condensation with guanidine in ethanol under reflux forms a thieno[2,3-d]pyrimidine core, a pharmacophore in antiviral and anticancer agents .

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Target compound + Guanidine | EtOH, reflux, 6 h | 65% | 4-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-2-carboxylate |

Mechanistic Pathway :

-

Nucleophilic attack by guanidine at the ester carbonyl.

Sulfonyl Chloride Reduction

The chlorosulfonyl group can be reduced to a thiol (–SH) or sulfinic acid (–SO₂H) using reagents like LiAlH₄ or NaBH₄, though this is less common due to competing ester reduction .

Stability and Handling Considerations

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of a thiophene core. A common approach includes:

Esterification : Start with a precursor like 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, esterified using methanol/HCl or ethanol under reflux to form the methyl/ethyl ester .

Sulfonation : Diazotize the amino group (using NaNO₂/HCl) followed by treatment with SO₂ or chlorosulfonic acid to introduce the chlorosulfonyl group. For example, methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate was synthesized via diazotization and SO₂ treatment .

Purification : Recrystallize from solvents like dioxane or DMF/water mixtures to isolate the product .

Q. Key Parameters :

- Solvent choice (DMF for sulfonation, dioxane for recrystallization).

- Temperature control during diazotization (0–5°C to avoid byproducts).

- Reaction time (5–12 hours for sulfonation).

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | MeOH/HCl, reflux | 85–90 | |

| Sulfonation | SO₂, DMF, 5 h | 70–75 | |

| Purification | Dioxane recrystallization | 95+ purity |

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm for chlorophenyl), methyl ester (δ 3.8–3.9 ppm), and thiophene protons (δ 6.5–7.5 ppm) .

- ¹³C NMR : Carbonyl (δ 165–170 ppm), sulfonyl (δ 115–120 ppm), and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy : Confirm sulfonyl (1350–1370 cm⁻¹, S=O stretch) and ester (1720–1740 cm⁻¹, C=O stretch) groups .

- X-ray Crystallography : Use SHELX or ORTEP-3 for structure refinement. For example, similar thiophene derivatives were resolved with SHELXL, revealing planar thiophene rings and dihedral angles between substituents .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of the chlorosulfonyl group in cross-coupling reactions?

Methodological Answer: The chlorosulfonyl group (-SO₂Cl) acts as an electrophilic site. In Pd-catalyzed couplings (e.g., Suzuki or Heck):

Oxidative Addition : Pd⁰ inserts into the S–Cl bond, forming a Pd–SO₂ intermediate.

Transmetallation : Aryl boronic acids transfer the aryl group to Pd.

Reductive Elimination : Forms the C–C bond, releasing Pd⁰ for catalytic cycling.

Case Study : Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate coupled with indole derivatives using Pd(OAc)₂/XPhos, achieving 81% yield .

Critical Factors :

- Ligand choice (XPhos enhances stability).

- Solvent (DMF or THF improves solubility).

- Temperature (80–100°C accelerates oxidative addition).

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from structural modifications or assay conditions. For example:

- Structural Variants : Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)sulfonamide]thiophene-2-carboxylate showed higher anticancer activity (IC₅₀ = 1.2 µM) than analogs with methyl groups due to enhanced π-π stacking .

- Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values.

Q. Resolution Strategies :

- SAR Studies : Systematically vary substituents (e.g., sulfonamide vs. carbamate) and test against standardized assays.

- Meta-Analysis : Compare data across studies using tools like PubChem BioAssay, controlling for variables like solvent (DMSO concentration ≤0.1%) .

Q. What advanced crystallographic techniques are used to analyze molecular interactions?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···O interactions between sulfonyl and ester groups) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., hepatitis B polymerase), guided by X-ray structures of similar inhibitors .

Case Study : A related thiophene-sulfonamide exhibited a 2.1 Å resolution crystal structure, revealing key hydrogen bonds (O···H–N = 1.9 Å) critical for stability .

Q. How are unstable intermediates (e.g., diazonium salts) handled during synthesis?

Methodological Answer:

Q. Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.